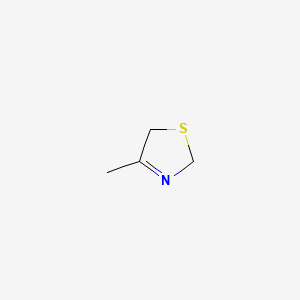

4-Methyl-3-thiazoline

Description

Properties

CAS No. |

52558-99-3 |

|---|---|

Molecular Formula |

C4H7NS |

Molecular Weight |

101.17 g/mol |

IUPAC Name |

4-methyl-2,5-dihydro-1,3-thiazole |

InChI |

InChI=1S/C4H7NS/c1-4-2-6-3-5-4/h2-3H2,1H3 |

InChI Key |

DTYOLYPNFSSEGO-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NCSC1 |

density |

1.098-1.118 (20°) |

physical_description |

Colourless to yellow liquid; Garlic aroma |

solubility |

Practically insoluble to insoluble in water soluble (in ethanol) |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for 4 Methyl 3 Thiazoline and Derivatives

Overview of Synthetic Routes and Pathways

The construction of the 4-methyl-3-thiazoline core and its analogs can be achieved through several strategic pathways. These routes typically involve the formation of the five-membered heterocyclic ring containing sulfur and nitrogen atoms. Key methods include cyclization reactions, which form the thiazoline (B8809763) ring through intramolecular bond formation, and condensation reactions that assemble the ring from multiple components. sioc-journal.cnresearchgate.net Efficient modern approaches like one-pot syntheses and solid-phase methods have also been developed to streamline the production of these compounds. mdpi.commdpi.com

Cyclization Reactions in Thiazoline Synthesis

Cyclization reactions are a cornerstone in the synthesis of thiazoline derivatives. A prominent example is the base-catalyzed condensation of thioureas with α-haloketones, such as bromoacetone (B165879), which leads to the formation of 4-methyl-2-iminothiazolines. sioc-journal.cn This type of reaction, often referred to as Hantzsch thiazole (B1198619) synthesis, is versatile and widely used. nih.gov The mechanism involves the initial S-alkylation of the thiourea (B124793) by the α-haloketone, followed by an intramolecular cyclization and dehydration to form the thiazoline ring. arkat-usa.org For instance, the reaction of 1-(benzo[d]thiazol-2-yl)-3-aroylthioureas with bromoacetone (generated in situ from bromine and acetone) in the presence of triethylamine (B128534) yields N-[3-(2-benzo[d]thiazol-2-yl)-4-methylthiazol-2(3H)-ylidene] substituted benzamides. researchgate.net Another approach involves the cyclization of bis-thiosemicarbazones with ethyl 2-chloroacetoacetate to produce 4-methyl-5-ethoxycarbonyl-2,3-dihydro-1,3-thiazoles. arkat-usa.orgresearchgate.net The reaction of α,α-difluoroalkyl amines with β-amino thiols also provides a route to thiazoline derivatives under mild conditions. organic-chemistry.org

Condensation Reactions for Derivatized Thiazolines

Condensation reactions are fundamental to building the thiazoline framework, often from acyclic precursors. These reactions assemble the heterocyclic ring by forming new carbon-nitrogen and carbon-sulfur bonds. A classic approach is the reaction between β-amino thiols and carboxylic acids or their derivatives. researchgate.netnih.gov

A notable example is the synthesis of 2-tetradecanoylimino-3-aryl-4-methyl-1,3-thiazolines. This is achieved through the cyclizing condensation of 1-tetradecanoyl-3-arylthioureas with propan-2-one in the presence of bromine and triethylamine. mdpi.com Another versatile method involves the one-pot, three-component reaction of an α-halo carbonyl compound, thiosemicarbazide, and various anhydrides, catalyzed by reusable nanoparticles, to create novel thiazole scaffolds. acs.org This highlights the power of multicomponent reactions to rapidly generate molecular complexity.

Furthermore, the Asinger reaction and its modifications represent a powerful multicomponent condensation for synthesizing 3-thiazolines from α-thiolated or α-halogenated carbonyl compounds. mdpi.com These condensation strategies are highly valued for their ability to construct diverse thiazoline derivatives from simple and readily available starting materials.

One-Pot Synthesis Techniques for Efficient Production

Several one-pot methods have been successfully developed. For example, a facile and efficient one-pot, four-step process for synthesizing thiazol-2(3H)-imine derivatives starts with the bromination of α-active methylene (B1212753) ketones, followed by treatment with potassium thiocyanate (B1210189) and condensation with primary amines. ekb.eg Another efficient one-pot procedure involves the reaction of ethyl acetoacetate, N-bromosuccinimide (NBS), and N,N'-diethylthiourea to yield ethyl 3-ethyl-2-(ethylimino)-4-methyl-2,3-dihydro-1,3-thiazole-5-carboxylate with a high yield and simple work-up. mdpi.com Similarly, 2-substituted-4-methylthiazole-5-carboxylates can be prepared in a one-pot reaction from ethyl acetoacetate, NBS, and thiourea or its N-substituted derivatives. tandfonline.com The synthesis of 5-acetyl-2-imino-4-methylthiazoles has also been achieved through a one-pot, three-step cyclocondensation of 3-thiocyanatoacetylacetone with hydrazine (B178648) or hydrazide derivatives. researchgate.net

| Starting Materials | Product Type | Key Features | Reference |

|---|---|---|---|

| α-Active methylene ketones, KSCN, primary amines | Thiazol-2(3H)-imines | Four-step process in one pot, no extraction or chromatography needed. | ekb.eg |

| Ethyl acetoacetate, NBS, N,N'-diethylthiourea | Ethyl 3-ethyl-2-(ethylimino)-4-methyl-2,3-dihydro-1,3-thiazole-5-carboxylate | Catalyst-free, high yield (75%), easy work-up. | mdpi.com |

| Ethyl acetoacetate, NBS, thiourea derivatives | Ethyl 2-substituted-4-methylthiazole-5-carboxylates | Efficient alternative to traditional two-step reaction. | tandfonline.com |

| 3-Thiocyanatoacetylacetone, hydrazine/hydrazide derivatives | 5-Acetyl-2-imino-4-methylthiazoles | Three-step process, avoids complex purification. | researchgate.net |

Solid-Phase Synthesis Applications

Solid-phase synthesis offers a powerful platform for the efficient construction of thiazoline libraries, facilitating purification and automation. In this technique, one of the reactants is attached to a solid support, such as a resin, allowing for the easy removal of excess reagents and by-products by simple filtration.

The synthesis of di-N-acetyl-β-chitobiosyl NAG-thiazoline has also been accomplished using solid-phase techniques with Wang resin as the support. benthamdirect.com While solid-phase synthesis offers significant advantages, it can be limited by the constraints of the solid support on reaction conditions such as the choice of base, solvent, reagents, and temperature. mdpi.com

Precursor Compounds and Reagent Systems in this compound Synthesis

The synthesis of this compound and its derivatives relies on a variety of precursor compounds and reagent systems. A common and fundamental precursor is bromoacetone, which serves as a key building block in the Hantzsch thiazole synthesis. sioc-journal.cn It readily reacts with thioureas in a base-catalyzed condensation to form the thiazoline ring. sioc-journal.cn

Thioureas and their N-substituted derivatives are another critical class of precursors, providing the nitrogen and sulfur atoms for the heterocyclic ring. sioc-journal.cn For instance, N-benzoyl-N'-phenylthioureas containing an imidazolidine-2,4-dione moiety have been used to create novel 4-methyl-3-substituted-phenyl-2-benzoylimine thiazolines. sioc-journal.cn

Other important precursors and reagents include:

α-Active methylene ketones: Compounds like acetone (B3395972) and cyclohexanone (B45756) can be brominated in situ and then reacted with potassium thiocyanate and primary amines to form thiazol-2(3H)-imine derivatives. ekb.eg

Ethyl acetoacetate: This β-keto ester is a versatile starting material that, after bromination, reacts with thioureas to form 2-amino-4-methylthiazole-5-carboxylates. tandfonline.com

α-Haloketones and Thiosemicarbazide: These are used in multicomponent reactions, often with various anhydrides, to construct complex thiazole scaffolds. acs.org

3-Chloroacetylacetone: This compound can be converted to 3-thiocyanoacetylacetone, an intermediate for the synthesis of 5-acetyl-2-imino-4-methylthiazoles. researchgate.net

| Precursor/Reagent | Role in Synthesis | Resulting Thiazoline Derivative | Reference |

|---|---|---|---|

| Bromoacetone | α-Haloketone for Hantzsch synthesis | 4-Methyl-2-acylimine thiazolines | sioc-journal.cn |

| N-Benzoyl-N'-phenylthioureas | Thiourea derivative | 4-Methyl-3-substituted-phenyl-2-benzoylimine thiazolines | sioc-journal.cn |

| Acetone (as an α-active methylene ketone) | Source of the 4-methyl group and adjacent carbon | 4-Methyl-3-(p-tolyl)thiazol-2(3H)-imine | ekb.eg |

| Ethyl acetoacetate | β-Keto ester precursor | Ethyl 2-amino-4-methylthiazole-5-carboxylate | tandfonline.com |

| 3-Chloroacetylacetone | α-Haloketone precursor | 5-Acetyl-2-imino-4-methylthiazoles (via 3-thiocyanoacetylacetone) | researchgate.net |

Green Chemistry Principles and Sustainable Approaches in this compound Production

In recent years, the synthesis of thiazole derivatives, including this compound, has increasingly incorporated the principles of green chemistry to minimize environmental impact. bepls.comresearchgate.net These sustainable approaches focus on the use of environmentally benign solvents, reusable catalysts, and energy-efficient reaction conditions. mdpi.combohrium.com

Key green chemistry strategies applied to thiazoline synthesis include:

Use of Greener Solvents: Water and ethanol (B145695) are often employed as environmentally friendly solvents. acs.org For example, a one-pot, multicomponent synthesis of thiazole scaffolds has been developed using an ethanol:water (1:1) solvent system. acs.org

Reusable Catalysts: The use of heterogeneous catalysts, such as reusable NiFe2O4 nanoparticles, allows for easy separation from the reaction mixture and multiple reuse cycles without significant loss of activity. acs.org This reduces waste and the need for costly and often toxic homogeneous catalysts.

Energy-Efficient Methods: Microwave irradiation and ultrasonic-mediated synthesis are employed to reduce reaction times and energy consumption compared to conventional heating methods. bepls.commdpi.com

Multi-component, One-Pot Reactions: These reactions improve atom economy by incorporating multiple starting materials into the final product in a single step, reducing waste and simplifying purification. nih.govacs.org

An example of a green synthetic protocol is the modular synthesis of thiazoline derivatives using hexafluoroisopropanol (HFIP) as a solvent, which can be easily recovered and recycled. nih.gov This method also benefits from not requiring work-up or column purification, as pure products are obtained by filtration and recrystallization. nih.gov Similarly, the synthesis of thiazole derivatives has been achieved using a recyclable cross-linked chitosan (B1678972) hydrogel biocatalyst under ultrasonic irradiation, highlighting the potential of bio-based catalysts in sustainable chemistry. mdpi.com

Computational and Theoretical Investigations of 4 Methyl 3 Thiazoline and Derivatives

Quantum Chemical Calculations

Quantum chemical calculations have become an indispensable tool for understanding the electronic structures and reactivity of heterocyclic compounds like 4-methyl-3-thiazoline and its derivatives. These computational methods provide detailed insights at the molecular level, complementing experimental findings and guiding the synthesis of new compounds. sciencepublishinggroup.com By modeling molecular geometries, electron distribution, and orbital energies, researchers can predict various chemical properties and reaction mechanisms. sciencepublishinggroup.com

Density Functional Theory (DFT) is a widely used computational method for investigating the structural and electronic properties of molecules. irjweb.comirjweb.com It has been effectively applied to thiazole (B1198619) and thiazoline (B8809763) derivatives to analyze their stability, reactivity, and potential reaction sites. sciencepublishinggroup.combohrium.com Methods such as B3LYP, often paired with basis sets like 6-31+G(d,p) or 6-311++G(d,p), are commonly employed to optimize molecular geometries and calculate various electronic parameters. sciencepublishinggroup.comirjweb.com These calculations are crucial for understanding the fundamental chemical behavior of these heterocyclic systems.

Frontier Molecular Orbital (FMO) theory is a key concept in explaining the chemical reactivity of molecules by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). irjweb.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the lowest energy orbital capable of accepting electrons. ajchem-a.com The energy of these orbitals and the gap between them (ΔE = ELUMO – EHOMO) are critical indicators of a molecule's kinetic stability and chemical reactivity. irjweb.comresearchgate.net

A smaller HOMO-LUMO energy gap implies that less energy is required to excite an electron, indicating higher chemical reactivity and lower kinetic stability. ajchem-a.comresearchgate.net This energy gap also explains the charge transfer interactions that can occur within the molecule. irjweb.com For thiazole and its derivatives, the HOMO is often localized on the thiazole ring and electron-donating groups, while the LUMO is spread across the molecule or concentrated on electron-accepting moieties. mdpi.comresearchgate.netresearchgate.net This distribution is crucial for predicting how the molecule will interact with other reagents.

Table 1: Calculated Frontier Molecular Orbital Energies for Thiazole Derivatives

| Compound | Method | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) | Source |

|---|---|---|---|---|---|

| N-((1H-benzo[d]imidazol-2-yl)methyl)thiazol-2-amine | B3LYP/6-311G(d,p) | -5.5293 | -0.8302 | 4.6991 | irjweb.com |

| Thiazolidine-4-one derivative (Compound 4) | DFT | - | - | 2.918 | researchgate.net |

| 2-thioxo-3-N,(4-methylphenyl)thiazolidine-4-one | PBE0/6-311+G(d,p) | - | - | 2.80 | researchgate.net |

Global reactivity descriptors, derived from the energies of the frontier molecular orbitals, provide a quantitative measure of a molecule's stability and reactivity. sciencepublishinggroup.com These descriptors, based on conceptual DFT, include chemical hardness (η), chemical softness (S), electronegativity (χ), chemical potential (μ), and the electrophilicity index (ω). sciencepublishinggroup.comirjweb.com

Chemical Hardness (η) and Softness (S) : Hardness is a measure of resistance to change in electron distribution. It is calculated as η = (ELUMO – EHOMO) / 2. Molecules with a large energy gap are considered "hard," indicating lower reactivity, while those with a small gap are "soft" and more reactive. irjweb.comniscpr.res.in Softness is the reciprocal of hardness (S = 1/η).

Electronegativity (χ) : This describes the ability of a molecule to attract electrons and is calculated as χ = -(EHOMO + ELUMO) / 2. irjweb.com

Chemical Potential (μ) : This is the negative of electronegativity (μ = -χ) and relates to the escaping tendency of electrons from an equilibrium system. irjweb.com

Electrophilicity Index (ω) : This parameter measures the energy stabilization when a molecule acquires additional electronic charge from the environment. It is defined as ω = μ² / (2η).

Studies on thiazoline derivatives have utilized these descriptors to compare the reactivity of different compounds within a series. For instance, calculations on a set of six thiazoline derivatives showed that the compound designated Th6 had the lowest chemical hardness (η = 2.636 eV), indicating it was the softest and most reactive, while compound Th3 was the hardest and least reactive. sciencepublishinggroup.com

Table 2: Global Reactivity Descriptors for a Thiazoline Derivative (Th3)

| Descriptor | Symbol | Value (eV) | Source |

|---|---|---|---|

| Electronegativity | χ | 3.448 | sciencepublishinggroup.com |

| Chemical Hardness | η | 3.701 | sciencepublishinggroup.com |

| Electrophilicity Index | ω | 1.970 | sciencepublishinggroup.com |

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. irjweb.comrsc.org The MEP surface is color-coded to represent different electrostatic potential values: red indicates regions of most negative potential (electron-rich, susceptible to electrophilic attack), blue indicates regions of most positive potential (electron-poor, susceptible to nucleophilic attack), and green represents areas with near-zero potential. irjweb.comwolfram.comlibretexts.org

For thiazole and thiazoline derivatives, MEP analysis typically reveals that the most negative potential is concentrated around the nitrogen atom of the thiazole ring due to its lone pair of electrons, making it a primary site for electrophilic attack. sciencepublishinggroup.comirjweb.com Conversely, the hydrogen atoms attached to the ring or substituent groups often exhibit a positive potential, marking them as sites for nucleophilic interactions. irjweb.com This analysis provides a clear, visual guide to the molecule's reactivity patterns. sciencepublishinggroup.com

In studies of thiazole derivatives, Mulliken charge analysis has shown that electronegative atoms like nitrogen and oxygen typically carry negative charges. irjweb.comresearchgate.net For example, in one thiazole derivative, the nitrogen atoms were found to have significant negative charges, indicating their electron-donating nature. irjweb.com In contrast, the sulfur atom often displays a positive charge, making it a potential site for nucleophilic attack. irjweb.com It is important to note that while widely used, Mulliken charges are known to be sensitive to the choice of basis set used in the calculation.

Table 3: Example Mulliken Atomic Charges for a Thiazole Derivative

| Atom | Charge | Source |

|---|---|---|

| N5 | -0.428 | irjweb.com |

| N2 | -0.371 | irjweb.com |

| C13 | -0.344 | irjweb.com |

| S12 | Positive | irjweb.com |

| C1 | Positive | irjweb.com |

Note: Atom numbering is specific to the studied compound in the source.

Beyond the foundational analyses of MEP and Mulliken charges, more advanced methods are employed to gain deeper insights into electron delocalization and bonding interactions. Natural Bond Orbital (NBO) analysis is one such powerful technique. nih.gov

Advanced Electron Density Studies

Multipole Model (MM) Refinements

The Multipole Model (MM) is a sophisticated method used to refine electron density distributions from high-resolution X-ray diffraction data. This model goes beyond the simple spherical atom approximation by describing the aspherical features of the electron density that arise from chemical bonding and lone pairs.

In a comprehensive study of a 4-methyl-3-thiazole derivative, 4-methyl-3-[(tetrahydro-2H-pyran-2-yl)oxy]thiazole-2(3H)-thione, the MM refinement was employed to precisely model the charge density based on experimentally measured structure factors researchgate.net. The model describes the atomic electron density as a combination of a spherical core, spherical valence densities, and a series of aspherical multipole functions (dipoles, quadrupoles, octupoles, etc.). This allows for a detailed characterization of chemical bonds and intermolecular interactions. For instance, the QTAIM atomic charges derived from the MM results for a titanium peroxo complex showed a positive charge of +2.05 e⁻ on the titanium atom and asymmetric charges of -0.27 and -0.12 on the peroxo oxygen atoms, highlighting the detailed electronic picture the model can provide researchgate.net. However, discrepancies can arise between MM experimental results and theoretical predictions, particularly concerning the Laplacian at bond critical points, which may be attributed to a lack of flexibility in the MM's radial functions researchgate.net.

Maximum Entropy Method (MEM) for Charge Density Determination

The Maximum Entropy Method (MEM) is another powerful technique used to reconstruct electron density maps from X-ray diffraction data. It provides a minimally biased charge density distribution that is consistent with the experimental data.

MEM has been used in conjunction with the Multipole Model to determine and characterize the charge density of thiazole derivatives researchgate.net. While the MM relies on a parameterized model of atomic densities, MEM creates a more model-free map of the electron distribution in the crystal. This dual approach allows for a robust validation of the experimental findings. The use of both methods provides a more complete picture of the electronic structure, leveraging the quantitative nature of the MM and the model-independent visualization of MEM researchgate.net.

Quantum Theory of Atoms In Molecules (QTAIM) Analysis

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, provides a rigorous framework for defining atoms and chemical bonds based on the topology of the electron density (ρ) wikipedia.orgwiley-vch.deamercrystalassn.org. Molecular structure is revealed by the stationary points of the electron density and the gradient paths that connect them wikipedia.org. A key feature of this analysis is the bond path, a line of maximum electron density linking two bonded nuclei, which serves as a universal indicator of a chemical bond wiley-vch.de.

QTAIM analysis is crucial for comparing theoretical and experimental results from charge density studies researchgate.net. The theory allows for the calculation of various properties at specific points in the electron density, notably at the bond critical points (BCPs)—locations where the gradient of the electron density is zero.

Table 1: Key QTAIM Descriptors at Bond Critical Points (BCPs)

| Descriptor | Symbol | Significance |

| Electron Density | ρ(r) | A measure of the electron accumulation in the bonding region; related to bond order. |

| Laplacian of Electron Density | ∇²ρ(r) | Indicates whether charge is locally concentrated (∇²ρ(r) < 0, covalent bonds) or depleted (∇²ρ(r) > 0, closed-shell interactions). |

| Hessian Eigenvalues | λ₁, λ₂, λ₃ | Describe the curvature of the electron density at the BCP. λ₁ and λ₂ are negative (perpendicular to the bond path), while λ₃ is positive (along the bond path). |

| Ellipticity | ε = (λ₁/λ₂) - 1 | Measures the extent to which the charge density is preferentially accumulated in a given plane; indicates the π-character of a bond. |

In the study of 4-methyl-3-[(tetrahydro-2H-pyran-2-yl)oxy]thiazole-2(3H)-thione, QTAIM analysis was used to characterize the N-O bond. The analysis revealed differences in the sign and magnitude of the Laplacian at the N-O BCP between the experimental MM results and theoretical DFT predictions, highlighting the sensitivity of this descriptor to the refinement model used researchgate.net. Nonetheless, the Hessian eigenvalues showed qualitative agreement between the experimental and theoretical approaches researchgate.net.

Deformation Densities and Laplacians Maps

Deformation density and Laplacian maps are powerful visualization tools that illustrate the effects of chemical bonding on the electron density distribution.

Deformation Density Maps : These maps show the difference between the total molecular electron density and the sum of the densities of isolated, spherical atoms (the promolecule). They visually represent the redistribution of charge due to bond formation, with positive contours indicating electron accumulation (in bonding regions and lone pairs) and negative contours showing electron depletion.

Laplacian Maps : These maps plot the Laplacian of the electron density (∇²ρ). They reveal the underlying shell structure of atoms and the regions of charge concentration and depletion. Regions where ∇²ρ < 0 correspond to local concentrations of charge, characteristic of covalent bonds and lone pairs, while regions where ∇²ρ > 0 indicate charge depletion.

These maps were instrumental in comparing the theoretical (DFT) and experimental (MM) charge density results for the aforementioned thiazole derivative, providing a qualitative visual check on the agreement between theory and experiment researchgate.net.

Molecular Modeling and Simulation Approaches

Molecular modeling and simulation are indispensable tools for exploring the conformational landscape of molecules and their interactions with biological macromolecules. These approaches provide insights that are often inaccessible through experimental means alone.

Conformational Analysis and Molecular Geometry Optimization

Conformational analysis aims to identify the stable three-dimensional arrangements (conformers) of a molecule and the energy barriers between them. This is typically achieved by calculating the potential energy surface as a function of key dihedral angles. Geometry optimization is the process of finding the minimum energy structure of a molecule.

For thiazole derivatives, computational methods like Density Functional Theory (DFT) and semi-empirical molecular orbital methods (AM1, MNDO, MINDO/3) are used to perform these calculations dtic.milrsc.org. For example, the geometry of (Z)-4-{[4-(3-methyl-3-phenylcyclobutyl)thiazol-2-yl]amino}-4-oxobut-2-enoic acid was optimized using the B3LYP/6–311++G(d,p) level of theory to investigate its properties taylorfrancis.com. Similarly, the optimized molecular geometry of 4-methyl-5-thiazoleethanol (B42058) has been determined using DFT calculations researchgate.net. It is crucial to use precise convergence criteria during these calculations, as the trajectory of the geometry optimization can be sensitive to the computational parameters, which can affect the final predicted structure and energy dtic.mil.

Ligand-Macromolecule Interaction Studies (e.g., molecular docking for binding insights)

Molecular docking is a computational technique that predicts the preferred orientation and binding affinity of one molecule (the ligand) when bound to another (the receptor, typically a protein) samipubco.comjournaljpri.com. This method is widely used in drug discovery to understand how potential drug molecules interact with their biological targets.

Thiazole and thiazoline derivatives are of significant interest in medicinal chemistry, and numerous molecular docking studies have been performed to investigate their potential as therapeutic agents researchgate.netnih.govnih.gov. These studies involve docking various thiazole-containing compounds into the active sites of target proteins to predict their binding modes and energies. The results help to explain the structure-activity relationships (SAR) observed in experimental assays and guide the design of more potent and selective inhibitors.

For example, docking studies on thiazole derivatives have been conducted against a range of biological targets, including:

Kinases: Such as VEGFR-2, to explore anticancer activity mdpi.com.

Bacterial Enzymes: Like penicillin-binding proteins, to investigate antimicrobial potential nih.gov.

Carbonic Anhydrase: To study their inhibitory mechanism nih.gov.

Tubulin: To assess their potential as anticancer agents that disrupt microtubule formation researchgate.net.

The insights from these studies are typically summarized by the binding affinity (often expressed as a docking score in kcal/mol) and the specific interactions (e.g., hydrogen bonds, hydrophobic interactions, π-π stacking) formed between the ligand and amino acid residues in the protein's active site nih.govnih.govplos.org.

Table 2: Examples of Molecular Docking Studies on Thiazole Derivatives

| Thiazole Derivative Class | Target Protein | Key Findings / Interactions |

| 2-[2-[4-Hydroxy-3-substituted benzylidene hydrazinyl]-thiazole-4[5H]-ones | VEGFR-2, Aromatase, EGFR, CDK2, Bcl-2 | Compound 4c showed a good binding affinity for VEGFR-2, supporting its potential as an anticancer agent mdpi.com. |

| Pyrazolyl–thiazole derivatives of thiophene | Penicillin-binding proteins, Sterol 14α-demethylase | Docking results supported experimental findings of antimicrobial and antifungal activities nih.gov. |

| Morpholine derived thiazoles | Bovine Carbonic Anhydrase-II | Docking elucidated the interactions and orientation of compounds within the active site, correlating with inhibitory activity nih.gov. |

| 2,4-disubstituted thiazoles containing 4-(3,4,5-trimethoxyphenyl) moiety | Tubulin | Docking studies investigated the binding interactions at the tubulin active site, identifying potent polymerization inhibitors researchgate.net. |

| Thiazolo[3,2-a]pyridine-6,8-dicarbonitrile derivatives | α-amylase | Compound 4e showed the best docking score of -7.43 kcal/mol, indicating potential as an anti-diabetic agent plos.org. |

These computational approaches are fundamental to modern chemical research, providing a detailed understanding of the electronic and structural properties of this compound and its derivatives, as well as their interactions with biologically relevant macromolecules.

Natural Bond Orbital (NBO) Analysis for Bonding Characterization

Natural Bond Orbital (NBO) analysis is a computational method that translates the complex, delocalized molecular orbitals obtained from quantum chemical calculations into a more intuitive, localized picture of chemical bonding. It provides information on electron density distribution in atoms and bonds, revealing the underlying Lewis structure and the stabilizing effects of electron delocalization.

Key insights from NBO analysis include the characterization of donor-acceptor interactions, which are quantified by the second-order perturbation energy, E(2). This energy represents the stabilization resulting from the delocalization of electrons from a filled (donor) NBO to an empty (acceptor) NBO. Higher E(2) values indicate stronger interactions and greater molecular stability.

For a molecule like this compound, NBO analysis would be expected to reveal:

Strong σ-bonds forming the core framework of the thiazoline ring and the methyl substituent.

Lone pairs on the nitrogen and sulfur atoms, which can act as electron donors.

π-character in the C=N bond of the thiazoline ring.

The table below illustrates the type of data that would be obtained from an NBO analysis for this compound, based on findings for similar molecules. Note: This data is illustrative and not from a direct analysis of this compound.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |

| LP(1) N | σ(C-S) | High | Lone Pair Delocalization |

| LP(1) S | σ(C-N) | Moderate | Lone Pair Delocalization |

| σ(C-H)methyl | π(C=N) | Low | Hyperconjugation |

| π(C=N) | π(C-S) | Moderate | π-Delocalization |

This table is a hypothetical representation of NBO analysis results for this compound.

Hirshfeld Atom Refinement for Electron Density Distribution

Hirshfeld Atom Refinement (HAR) is a method used to obtain more accurate structural parameters, particularly for hydrogen atoms, from X-ray diffraction data. It works by partitioning the electron density of a molecule into atomic contributions. This partitioning allows for a more detailed understanding of how electron density is distributed among the atoms in a crystal, providing insights into intermolecular interactions.

While specific Hirshfeld analysis data for this compound is not available in the surveyed literature, studies on other thiazole derivatives demonstrate the utility of this method. For example, in the crystal structure of 1-(2-amino-4-methyl-1,3-thiazol-5-yl)ethan-1-one, Hirshfeld surface analysis revealed that H⋯H, O⋯H/H⋯O, S⋯H/H⋯S, N⋯H/H⋯N, and C⋯H/H⋯C interactions were the most significant contributors to the crystal packing nih.gov. Another study on a different thiazole derivative quantified the contributions of various intermolecular interactions to the Hirshfeld surface, with N⋯H/H⋯N, S⋯H/H⋯S, and H⋯H contacts being prominent nih.gov.

For a crystalline sample of this compound, a Hirshfeld analysis would provide a detailed picture of its intermolecular interactions. The analysis would likely identify and quantify contacts such as:

C⋯H contacts: Involving the methyl group and the thiazoline ring.

N⋯H and S⋯H contacts: Indicating potential hydrogen bonding or weaker interactions involving the heteroatoms.

The following table provides an example of the kind of data that a Hirshfeld surface analysis would yield for this compound, based on typical findings for related organic molecules. Note: This data is illustrative and not derived from an actual analysis of this compound.

| Contact Type | Contribution to Hirshfeld Surface (%) |

| H⋯H | 40 - 50 |

| C⋯H/H⋯C | 15 - 25 |

| N⋯H/H⋯N | 5 - 15 |

| S⋯H/H⋯S | 5 - 15 |

| Other | < 5 |

This table is a hypothetical representation of Hirshfeld surface analysis results for this compound.

Reactivity and Reaction Mechanisms of 4 Methyl 3 Thiazoline

Electrophilic and Nucleophilic Reaction Pathways

The reactivity of the thiazoline (B8809763) ring system is characterized by its ambident nature, possessing both nucleophilic and electrophilic centers. nih.gov This duality allows it to participate in a wide array of chemical transformations. The primary nucleophilic sites are the lone pair electrons on the nitrogen and sulfur atoms, while the carbon atom of the imine group (C=N) serves as an electrophilic center. nih.gov

The nitrogen and sulfur atoms can act as nucleophiles, attacking various electrophilic species. Conversely, the electrophilicity of the imine carbon makes it susceptible to attack by nucleophiles. This versatile reactivity profile makes thiazolines valuable intermediates in the synthesis of other important chemical structures, including carbonyl compounds, β-amino thiols, and thiazoles. nih.gov

The reactivity of the thiazoline ring is summarized in the table below:

| Site | Chemical Nature | Potential Reactions |

| Nitrogen Atom | Nucleophilic | Alkylation, Acylation, Protonation |

| Sulfur Atom | Nucleophilic | Alkylation, Oxidation |

| Imine Carbon (C2) | Electrophilic | Nucleophilic Addition |

| C2-Protons | Acidic | Deprotonation to form carbanions |

This inherent reactivity allows for diverse functionalization pathways, making thiazolines, including 4-methyl-3-thiazoline, versatile building blocks in organic synthesis.

Ring Transformation and Derivatization Processes

The structural framework of this compound can be modified through various ring transformation and derivatization reactions. These processes leverage the inherent reactivity of the thiazoline ring to construct more complex molecules or different heterocyclic systems. For instance, oxidation of the thiazoline ring can lead to the corresponding aromatic thiazole (B1198619). researchgate.net A study on 4-carboxylate thiazolines demonstrated that molecular oxygen could efficiently facilitate this conversion, particularly when electron-withdrawing groups are present on the ring. researchgate.net

Derivatization can also occur through cycloaddition reactions. The thiazole ring system, closely related to thiazolines, is known to undergo cycloadditions and photochemical reactions. researchgate.netmdpi.com Furthermore, the synthesis of functionalized 2,3-dihydrothiazole (B1197258) derivatives, a class to which this compound belongs, has been achieved through efficient one-pot, catalyst-free methods, highlighting the accessibility of various derivatives. mdpi.com

Examples of derivatization strategies include:

Oxidation: Conversion of the thiazoline ring to a thiazole ring.

Condensation Reactions: Utilizing active sites on the ring to build larger molecular scaffolds.

Functionalization via Carbanion Intermediates: Introducing a wide range of substituents by reacting the corresponding carbanion with electrophiles (discussed in section 5.3). nih.gov

These transformations are crucial in medicinal chemistry and natural product synthesis, where the thiazoline moiety is a key structural component. researchgate.net

Carbanion Chemistry and Reactivity with Electrophiles

A significant aspect of thiazoline chemistry involves the formation of a carbanion intermediate. A carbanion is an anion where a carbon atom has an unshared pair of electrons and bears a negative charge, making it a potent nucleophile. libretexts.orglibretexts.org In the context of this compound, the protons on the carbon atom adjacent to both the sulfur and nitrogen atoms (the C2 position) are acidic and can be removed by a strong base.

The formation of the carbanion can be represented as: R₃CH + B⁻ → R₃C⁻ + HB wikipedia.org

Once formed, this thiazoline-derived carbanion is a reactive intermediate that readily attacks a variety of electrophiles. nih.govwikipedia.org This reactivity provides a powerful method for introducing diverse functional groups at the C2 position of the thiazoline ring. nih.gov The stability and reactivity of the carbanion are influenced by factors such as the inductive effect of adjacent electronegative atoms (like sulfur and nitrogen) and the hybridization of the charge-bearing carbon atom. libretexts.orglibretexts.org

The table below details the reactions of thiazoline carbanions with various electrophiles:

| Electrophile Type | Example | Resulting Product |

| Alkyl Halides | Methyl Iodide | 2-Alkyl-thiazoline derivative |

| Carbonyl Compounds | Aldehydes, Ketones | 2-(Hydroxyalkyl)-thiazoline derivative |

| Imines/Iminium Salts | N-Acyliminium ions | 2-(Aminoalkyl)-thiazoline derivative |

| Michael Acceptors | α,β-Unsaturated ketones | 1,4-addition product |

This pathway allows for the synthesis of a wide range of functionalized thiazolines, which can serve as precursors for more complex molecules like thiazoline phosphonates used in Horner-Wadsworth-Emmons reactions. nih.gov

Acylation Reactions and Mechanistic Reinvestigations

The acylation of thiazolines is a key reaction for introducing acyl groups, which are important functional handles in organic synthesis. Mechanistic studies of these reactions have led to refined understandings of the product outcomes. A significant reinvestigation was conducted on the acylation of 2-methyl-2-thiazoline (B147230), an isomer of this compound. researchgate.net

The study re-examined an earlier report and found that the reaction does not produce 2-methyl-N-acyl-4-thiazolines as initially believed. researchgate.net Instead, the reaction proceeds through an initially formed 2-chloro-N-acylthiazolidine intermediate. This intermediate can then undergo one of two pathways depending on the reaction conditions: researchgate.net

Dehydrohalogenation: In the presence of a base like triethylamine (B128534), the intermediate is dehydrohalogenated to yield a 2-methylene-N-acylthiazolidine.

Hydrolysis: Upon the addition of water, the intermediate is converted to a 2-hydroxy-N-acylthiazolidine.

This mechanistic reinterpretation highlights the critical role of reaction conditions in determining the final product structure in thiazoline acylation reactions. While this study focused on the 2-thiazoline isomer, its findings on the reactivity of N-acylated intermediates are relevant to understanding the potential reaction pathways for related structures like this compound.

Intermolecular Exchange Reactions

Intermolecular reactions, particularly multicomponent reactions (MCRs), are powerful tools for the synthesis of complex heterocyclic systems like 3-thiazolines from simple starting materials. The Asinger reaction is a prominent example of a pseudo-four-component reaction that constructs the 3-thiazoline ring system. researchgate.net

In one of its main variations, the Asinger reaction combines two equivalents of a carbonyl compound, elemental sulfur, and gaseous ammonia (B1221849) to yield a thiazoline derivative. researchgate.net This process involves a complex series of intermolecular steps where fragments from all starting materials are incorporated into the final product. Such reactions are highly valued in diversity-oriented synthesis for building libraries of drug-like compounds due to their operational simplicity and efficiency. researchgate.net

Another type of MCR used to synthesize 3-thiazolines involves a carbonyl compound, a sulfur source, a primary amine, and an α-halo carbonyl compound. researchgate.net These reactions underscore the importance of intermolecular processes in forming the this compound scaffold and demonstrate how multiple simple molecules can exchange atoms and functional groups to assemble a more complex heterocyclic structure.

Strategic Utility of 4 Methyl 3 Thiazoline in Advanced Organic Synthesis

Role as Versatile Precursors and Intermediates for Complex Molecule Construction

The thiazoline (B8809763) ring system is a core structural component in a multitude of biologically active natural products and pharmaceuticals. nih.gov This makes 4-methyl-3-thiazoline and its derivatives highly valuable as starting materials and intermediates in synthetic chemistry. rsc.orgchemscene.com The functional group tolerance and the ability to introduce various substituents onto the thiazoline ring allow for its elaboration into more complex structures. nih.gov

Thiazoline heterocycles are integral to numerous bioactive natural compounds, many of which are of peptide origin. rsc.org The thiazoline moiety can impart conformational stability to a molecule and facilitate its binding to biological targets such as proteins, RNA, and DNA. nih.gov Notable examples of natural products containing the thiazoline ring include curacin A, largazole, and tantazole B, all of which have garnered significant interest from the scientific community. rsc.org The presence of this scaffold in such compounds underscores the importance of thiazoline derivatives, including this compound, as key intermediates in the total synthesis of these and other complex molecules. nih.govrsc.org

Moreover, the thiazoline framework is a key feature in the synthesis of various pharmaceuticals. For instance, substituted thiazoles, which can be derived from thiazolines, are crucial precursors in the industrial production of the amino acid cysteine. rsc.org Specifically, 2-aminothiazoline-4-carboxylic acid serves as an intermediate in this commercial process. rsc.org The versatility of the thiazoline ring makes it a central element in the design and synthesis of new therapeutic agents, with some derivatives exhibiting anti-HIV and anti-cancer properties. rsc.org

Application as Chiral Auxiliaries and Ligands for Asymmetric Catalysis

In the realm of asymmetric synthesis, where the selective production of a specific stereoisomer is paramount, chiral thiazoline derivatives have emerged as effective chiral auxiliaries and ligands. rsc.org A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a subsequent reaction.

Thiazolines containing a chiral center are employed as building blocks for the synthesis of more intricate chiral structures, including chiral ligands for asymmetric catalysis. rsc.org The development of novel chiral ligands is a cornerstone of synthetic organic chemistry, as metal-catalyzed asymmetric reactions are pivotal for producing enantiomerically pure compounds. beilstein-journals.org

Thiazoline-based ligands, considered sulfur-analogs of the more extensively studied oxazolines, represent a relatively new class of ligands. nih.govsci-hub.se Research has shown that replacing an oxazoline (B21484) backbone with a thiazoline counterpart can enhance the catalytic activity of the corresponding metal complex. nih.gov These ligands can chelate with various transition metals, and their steric and electronic properties can be fine-tuned to influence the enantioselectivity of a wide range of catalytic transformations. rsc.orgrsc.orgacs.org For example, thiazoline-containing ligands have been successfully used in copper(II)-catalyzed cycloaddition reactions. rsc.org

Scaffold for the Construction of Diverse Organic and Heterocyclic Systems

The reactivity of the this compound ring makes it an excellent scaffold for the synthesis of a variety of other organic and heterocyclic compounds. rsc.org The presence of nucleophilic nitrogen and sulfur atoms, along with an electrophilic carbon atom in the C=N bond, allows for a range of chemical transformations. nih.gov

Synthesis of Substituted Thiazoles

Thiazolines are valuable precursors for the synthesis of substituted thiazoles, which are an important class of aromatic heterocyclic compounds found in many biologically active molecules and commercial drugs. rsc.orgnih.govnih.govresearchgate.net The conversion of a thiazoline to a thiazole (B1198619) typically involves an oxidation step. For instance, a thiazoline derivative can be oxidized using reagents like 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) to furnish the corresponding thiazole. nih.gov

The renowned Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides, is a classic method for thiazole formation. nih.govnih.gov Modern variations and domino protocols often proceed through intermediates that possess a thiazoline-like structure before aromatization to the final thiazole product. researchgate.net The this compound scaffold can be envisioned as a key intermediate in multi-step syntheses that ultimately yield highly functionalized thiazole derivatives. rsc.orgacs.org For example, a domino reaction involving a thioamide and an appropriate electrophile can first form a thiazoline skeleton, which then undergoes subsequent reactions to yield a thiazole. researchgate.net

Formation of Thiazolinium Salts

The nitrogen atom of the thiazoline ring can be readily quaternized by reaction with alkylating agents to form thiazolinium salts. nih.govrsc.org These salts are important intermediates and have been utilized in various synthetic applications, including as catalysts for reactions like the benzoin (B196080) condensation. researchgate.net

The synthesis of 3-alkyl-2-thiazolinium salts can be achieved by the quaternization of the corresponding 2-thiazolines. rsc.org For example, treatment of a 4-methyl-thiazole derivative with an alkylating agent can yield the corresponding thiazolium salt. This reactivity allows for the introduction of a wide range of substituents at the nitrogen atom, further diversifying the accessible chemical space. The stability and reactivity of these thiazolinium salts make them useful precursors for subsequent chemical transformations. rsc.org

A representative synthesis of thiazolium salts is shown in the table below, where a thiazoline-2-thione is alkylated to form the corresponding thiazolium iodide.

| Starting Alkylating Agent | Product | Yield (%) |

| Heptyl iodide | 2-Heptylthio-3-(2-aminophenyl)-4-methylthiazolium iodide | 96% |

| Nonyl iodide | 2-Nonylthio-3-(2-aminophenyl)-4-methylthiazolium iodide | 96% |

| Decyl iodide | 2-Decylthio-3-(2-aminophenyl)-4-methylthiazolium iodide | 94% |

| Dodecyl iodide | 2-Dodecylthio-3-(2-aminophenyl)-4-methylthiazolium iodide | 93% |

| Octadecyl iodide | 2-Octadecylthio-3-(2-aminophenyl)-4-methylthiazolium iodide | 98% |

This table presents data on the synthesis of thiazolium iodides from the alkylation of 3-(2-aminophenyl)-4-methyl-1,3-thiazole-2(3H)-thione.

Derivatization to Functionalized Thiazolines (e.g., phosphonates, vinyl derivatives)

The this compound scaffold can be further functionalized by taking advantage of the reactivity of the carbon atoms within the ring. Treatment of a thiazoline with a base can generate a carbanion, which can then react with various electrophiles to produce a range of derivatized thiazolines. nih.gov

Phosphonates: Thiazoline phosphonates are valuable synthetic intermediates. nih.gov They can be prepared through reactions such as the Michaelis-Arbuzov reaction. orgsyn.orgresearchgate.net These functionalized thiazolines can serve as precursors in reactions like the Horner-Wadsworth-Emmons (HWE) olefination to introduce carbon-carbon double bonds. nih.gov The synthesis of α-aminophosphonates, for example, can be achieved via the Kabachnik–Fields reaction, and this methodology can be applied to heterocyclic systems. nih.gov

Vinyl derivatives: Vinyl thiazolines can also be synthesized and are useful as Michael acceptors or heterodienes in cycloaddition reactions. nih.gov The introduction of a vinyl group onto the thiazoline ring provides a reactive handle for further synthetic manipulations, allowing for the construction of more complex molecular frameworks.

Exploration of 4 Methyl 3 Thiazoline in Contemporary Materials Science

Design and Synthesis of Thiazoline-Containing Polymers and Advanced Materials

The integration of the thiazoline (B8809763) moiety into polymer chains offers a pathway to novel materials with tailored properties. However, the direct polymerization of thiazoline monomers like 2-methyl-2-thiazoline (B147230) via cationic ring-opening polymerization (cROP), a common method for analogous oxazolines, has proven unsuccessful under various conditions. This challenge has spurred the development of alternative strategies, most notably post-polymerization modification. nih.gov

A successful approach involves the chemical transformation of a pre-existing polymer. Researchers have effectively synthesized novel tertiary polythioamide copolymers by modifying poly(2-ethyl-2-oxazoline) (PEtOx). nih.gov In this process, the amide groups of PEtOx are converted into thioamides using a thionating agent, Lawesson's reagent, yielding poly(2-ethyl-2-thiazoline)-co-(2-ethyl-2-oxazoline) copolymers. This method allows for precise control over the degree of thionation, enabling the production of copolymers with up to 95 mol% of the thioamide unit. nih.gov

The incorporation of the thiazoline units significantly alters the material's properties. Key research findings have demonstrated that as the proportion of thiazoline units increases, the resulting copolymers exhibit distinct changes in their thermal and solubility characteristics. nih.gov

Table 1: Impact of Thiazoline Content on Copolymer Properties

| Property | Observation with Increasing Thiazoline Content | Scientific Rationale |

|---|---|---|

| Glass Transition Temperature (Tg) | Linear Increase | The sulfur atom in the thiazoline ring is larger and more polarizable than the oxygen in the oxazoline (B21484) ring, leading to stronger intermolecular forces and reduced chain mobility. |

| Thermal Stability | Decrease | The carbon-sulfur bond is generally weaker than the carbon-oxygen bond, resulting in a lower decomposition temperature for the thioamide units compared to the amide units. |

| Water Solubility | Significant Decrease | The thioamide group is less hydrophilic than the amide group. Copolymers with a thionation degree of at least 28% become completely insoluble in water. |

Another area of development is the synthesis of thiazolium-containing poly(ionic liquid)s (PILs). In this approach, monomers are created through the quaternization of a thiazole (B1198619) derivative, such as 4-methyl-5-vinyl thiazole. These monomers can then undergo radical polymerization to produce polymers with thiazolium-based ionic liquid groups pending from the main chain. These materials are being investigated for applications such as polymeric binders in lithium-ion batteries. researchgate.net

Surface Chemistry and Adsorption Phenomena Studies (e.g., binding to metallic surfaces like gold)

The surface chemistry of 4-methyl-3-thiazoline is of significant interest for applications in modifying and functionalizing metallic surfaces, particularly gold. While direct studies on this compound are limited, extensive research on the adsorption of similar sulfur-containing organic molecules, such as alkanethiols, provides a strong predictive framework for its behavior. researchgate.net

The interaction is expected to be dominated by the strong affinity of the sulfur atom for gold, leading to the formation of a stable gold-sulfur (Au-S) bond. This chemisorption process is the basis for the formation of self-assembled monolayers (SAMs), which are highly ordered molecular layers that can dramatically alter the surface properties of the metal. The formation of the Au-S bond involves a degree of charge transfer from the gold to the sulfur atom, creating a dipole at the interface. nih.gov

Table 2: Predicted Adsorption Characteristics of this compound on Gold

| Feature | Predicted Characteristic | Basis of Prediction |

|---|---|---|

| Primary Binding Site | Sulfur atom of the thiazoline ring | Strong, well-documented affinity of sulfur for gold surfaces, leading to a chemisorptive Au-S bond. |

| Adsorption Type | Chemisorption | The formation of a covalent-like Au-S bond results in a strong, stable interaction. |

| Molecular Orientation | Tilted orientation relative to the surface normal | Steric hindrance from the methyl group and intermolecular interactions will likely prevent a perfectly vertical alignment, similar to what is observed for alkanethiols. |

| Potential for Self-Assembly | High | The strong, specific Au-S interaction provides the driving force for the spontaneous formation of an ordered monolayer. |

Integration into Optical and Electronic Devices through Structure-Property Correlation

Thiazole and thiazoline derivatives are emerging as a promising class of materials for optical and electronic applications, particularly in the field of nonlinear optics (NLO). nih.govtandfonline.com NLO materials are essential for advanced technologies like optical switching, frequency doubling, and signal processing, as they can alter the properties of light passing through them. researchgate.net

The NLO response of these molecules originates from their electronic structure. The thiazoline ring, an electron-rich heterocyclic system, can act as an efficient component in donor-acceptor chromophores. When combined with electron-donating and electron-withdrawing groups connected by a conjugated π-system, these molecules can exhibit large molecular hyperpolarizabilities (a measure of NLO activity). acs.org The key is to facilitate intramolecular charge transfer (ICT) upon excitation by light, a process that is enhanced by the electronic characteristics of the thiazoline moiety. nih.gov

Researchers have established clear correlations between the molecular structure of thiazoline derivatives and their photophysical properties, which is crucial for designing materials for specific devices like organic light-emitting diodes (OLEDs) or fluorescent sensors. nih.govrsc.org For instance, the incorporation of phenyl rings into a thiazoline compound can induce fluorescence properties that are sensitive to the chemical environment, allowing for the detection of volatile acids through changes in absorption and emission spectra due to protonation of the thiazoline ring. nih.gov

Table 3: Structure-Property Correlation for Thiazoline-Based NLO Materials

| Structural Feature | Impact on NLO Property | Example Application |

|---|---|---|

| Extended π-Conjugation | Increases molecular hyperpolarizability by allowing for greater electron delocalization. | High-speed optical modulators |

| Strong Donor/Acceptor Groups | Enhances intramolecular charge transfer, leading to a larger NLO response. | Frequency doubling lasers |

| Introduction of Phenyl Rings | Can induce fluorescence and sensitivity to environmental stimuli (e.g., pH). | Chemical sensors, optical switches |

| Polymer Integration | Aligns chromophores in a non-centrosymmetric fashion, essential for second-order NLO effects. | Optoelectronic devices |

Utility in Separation and Purification Technologies (e.g., precious metals)

The inherent ability of the sulfur and nitrogen atoms in the this compound ring to act as electron-pair donors makes it a promising candidate for applications in separation and purification, particularly for the recovery of precious metals. rsc.org Thiazoline derivatives can function as effective ligands, forming stable coordination complexes with various transition metal ions. nih.govresearchgate.net

In hydrometallurgical processes, which involve leaching metals into an aqueous solution, selective recovery of high-value metals like gold (Au), palladium (Pd), and platinum (Pt) is a critical challenge. Ligands that can selectively bind to these metal ions are used in techniques like solvent extraction or adsorption onto a solid support. The soft sulfur donor atom in the thiazoline ring has a particularly high affinity for soft metal ions like Au(I), Au(III), and Pd(II), based on the principles of Hard and Soft Acids and Bases (HSAB) theory. The nitrogen atom can also participate in chelation, potentially forming a stable five-membered ring with a coordinated metal ion, which enhances the stability of the complex (the "chelate effect"). researchgate.net

While direct industrial application of this compound for this purpose is not yet established, the principle is demonstrated by related compounds. Thiazole-based derivatives have been successfully developed as chemosensors for the selective detection of metal ions like Fe³⁺, Fe²⁺, and Cu²⁺, where detection relies on the specific complexation event. acs.org Similarly, other sulfur- and nitrogen-containing heterocyclic ligands are actively researched and used for the extraction and separation of metal ions. ekb.eg Therefore, this compound represents a structurally ideal platform for designing new, highly selective extractants or adsorbents for precious metal recovery and refining.

Future Perspectives in 4 Methyl 3 Thiazoline Research

Emerging Methodologies in Synthesis and Characterization

The future of 4-methyl-3-thiazoline synthesis is moving towards processes that are more efficient, environmentally friendly, and capable of producing diverse derivatives. bepls.comrsc.org Modern approaches such as multicomponent reactions (MCRs), microwave-assisted synthesis, and one-pot procedures are becoming increasingly prevalent as they offer enhanced efficiency, atom economy, and reduced waste generation. rsc.org For instance, a novel one-pot, three-component reaction between carbon disulfide, a primary amine, and a bromo acylketone has been developed to produce thiazoline (B8809763) analogues in excellent yields, highlighting a valuable method for synthetic chemistry. rsc.org Similarly, the use of green solvents like PEG-400 and catalysts such as samarium(III) chloride (SmCl₃) are being explored to create more sustainable synthetic pathways. bepls.comnih.gov

Key trends in the synthesis of thiazoline derivatives include the condensation of β-amino thiols with nitriles or carboxylic acid derivatives, and methods starting from β-amino alcohols, which involve intermediates like N-(β-hydroxy)thioamides. acs.org The transformation of aminothiols using α,α-difluoroalkylamines has also been shown to produce thiazolines in high yields under mild conditions. rsc.orgnih.gov

In parallel, the characterization of this compound and its derivatives relies on a combination of established and advanced analytical techniques. While standard methods provide foundational structural data, emerging techniques offer more detailed insights.

Table 1: Synthesis and Characterization Techniques for Thiazoline Derivatives

| Technique | Type | Information Provided | Reference |

|---|---|---|---|

| Microwave-Assisted Synthesis | Synthesis | Facilitates rapid condensation processes, often leading to higher yields and shorter reaction times. | bepls.comnih.gov |

| One-Pot Multicomponent Reactions (MCRs) | Synthesis | Increases efficiency and atom economy by combining multiple reaction steps without isolating intermediates. | rsc.org |

| X-ray Crystallography | Characterization | Provides definitive confirmation of molecular structure and stereochemistry in the solid state. | nih.govrsc.org |

| High-Resolution Mass Spectrometry (HRMS) | Characterization | Offers precise mass measurements for unambiguous determination of elemental composition. | semanticscholar.orgresearchgate.net |

| 2D NMR (COSY, HSQC, HMBC) | Characterization | Elucidates complex connectivity and spatial relationships between atoms within the molecule. |

Advanced Theoretical Modeling Approaches for Deeper Mechanistic Understanding

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding the electronic structure, reactivity, and stability of thiazoline derivatives. sciencepublishinggroup.comresearchgate.netnih.gov These theoretical models provide a deeper mechanistic understanding that complements experimental findings. DFT calculations are used to determine global and local reactivity descriptors, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap (ΔE), chemical hardness (η), and the electrophilicity index (ω). sciencepublishinggroup.com

Analysis of these parameters allows researchers to predict the chemical behavior of thiazoline molecules. sciencepublishinggroup.com For example, a larger HOMO-LUMO gap generally indicates higher stability and lower chemical reactivity. sciencepublishinggroup.com Furthermore, local reactivity descriptors like Fukui indices and molecular electrostatic potential (MEP) maps can identify the most probable sites for nucleophilic and electrophilic attacks within the molecule. sciencepublishinggroup.com Studies on thiazoline derivatives have used these methods to identify the nitrogen atom of the thiazoline ring as a likely site for electrophilic attack (nucleophilic site) and the sulfur atom as an electrophilic site. sciencepublishinggroup.com

Beyond DFT, molecular docking and molecular dynamics (MD) simulations are being employed to investigate the interactions of thiazoline compounds with biological targets. nih.govresearchgate.netnih.gov These simulations can predict binding affinities and modes of interaction, providing insight into the structure-activity relationships of these molecules at an atomic level. researchgate.netnih.gov MD simulations, in particular, can assess the stability of ligand-receptor complexes over time, offering a dynamic view of the molecular interactions. researchgate.net

Table 2: Key Parameters from DFT Studies of Thiazoline Derivatives

| Parameter | Symbol | Significance | Reference |

|---|---|---|---|

| HOMO-LUMO Energy Gap | ΔE | Indicates the chemical reactivity and stability of the molecule; a larger gap suggests higher stability. | nih.govsciencepublishinggroup.com |

| Chemical Hardness | η | Measures the resistance to change in electron distribution; harder molecules are less reactive. | sciencepublishinggroup.com |

| Electrophilicity Index | ω | Quantifies the energy lowering of a molecule when it accepts electrons. | sciencepublishinggroup.com |

| Fukui Functions | f+, f- | Identifies the local reactivity at specific atomic sites, predicting susceptibility to nucleophilic (f+) or electrophilic (f-) attack. | sciencepublishinggroup.com |

Broadening Applications in Novel Chemical Transformations and Material Innovations

The unique structural features of the this compound core make it a versatile building block for new chemical transformations and the development of innovative materials. nih.gov Thiazoline derivatives have gained significant attention as valuable ligands in asymmetric catalysis, particularly in transition metal-catalyzed reactions. rsc.orgnih.govrsc.org Their ability to coordinate with metals like palladium, iridium, and copper has led to remarkable catalytic performances in various chemical transformations. rsc.org Furthermore, functionalized thiazolines, such as thiazoline phosphonates, serve as important synthetic intermediates in reactions like the Horner–Wadsworth–Emmons olefination. nih.gov

In the realm of material innovations, research is exploring the application of thiazoline derivatives in areas such as fluorescence and nonlinear optics. nih.govmdpi.com Specifically designed thiazoline-based compounds, which incorporate electron-donor and electron-acceptor moieties, have been synthesized and evaluated as fluorescent sensors. nih.gov For example, compounds with a thiazoline ring as an electron acceptor and a phenothiazine (B1677639) ring as an electron donor have shown acid-sensitive colorimetric and fluorescent responses, making them potential candidates for chemical sensing applications. nih.gov

Additionally, the electronic properties of thiazole-containing dyes are being investigated for their second-order nonlinear optical (NLO) properties. mdpi.com Theoretical studies have shown that by modifying the donor and acceptor groups attached to the thiazole (B1198619) ring, it is possible to tune the NLO response, opening avenues for the development of new materials for optical devices. mdpi.com

Table 3: Emerging Applications of Thiazoline Derivatives

| Application Area | Specific Use | Key Feature of Thiazoline | Reference |

|---|---|---|---|

| Asymmetric Catalysis | Chiral ligands for transition metal catalysts. | Ability to form stable complexes with metals and create a chiral environment for reactions. | rsc.orgnih.govrsc.org |

| Chemical Sensing | Fluorescent "on-off" sensors for detecting ions (e.g., Cu²⁺) or acids. | The thiazoline ring can act as an electron acceptor moiety in donor-acceptor chromophores. | nih.gov |

| Materials Science | Development of second-order nonlinear optical (NLO) materials. | The thiazole core can serve as a spacer in donor-acceptor dyes, influencing electronic and optical properties. | mdpi.com |

| Organic Synthesis | Versatile synthetic intermediates and building blocks for complex molecules. | The ring can be readily functionalized or opened to yield other useful structures like β-amino thiols. | nih.govacs.org |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-Methyl-3-thiazoline and its derivatives in academic research?

- Methodological Answer : The synthesis of this compound derivatives can be adapted from heterocyclic compound protocols. For example, hydrazine hydrate and substituted amines are often used in cyclization reactions under reflux conditions with sodium acetate in acetic acid/DMF mixtures to form thiazoline cores . Key steps include temperature control (e.g., reflux at 80–100°C for 2–4 hours) and purification via recrystallization (DMF-ethanol mixtures). For structural analogs, coupling reactions with aryl halides or carbonyl compounds may enhance diversity .

Q. How can researchers characterize the structural and physicochemical properties of this compound?

- Methodological Answer : Use 1H NMR (300–400 MHz in DMSO-d6 or CDCl3) to confirm substituent positions and stereochemistry. IR spectroscopy (ATR mode, 4000–400 cm⁻¹) identifies functional groups like C=N or S-C bonds. Elemental analysis (CHNS/O) validates stoichiometry, while HPLC (C18 column, acetonitrile/water gradient) assesses purity (>95% required for pharmacological studies) . For advanced characterization, LC-MS (ESI+) provides molecular ion peaks (e.g., m/z 370.1 for hydrazone derivatives) .

Q. What analytical techniques are recommended for resolving contradictions in spectral data of this compound derivatives?

- Methodological Answer : Contradictions in NMR or IR data can arise from tautomerism or isomerism. Use 2D NMR (COSY, HSQC) to resolve overlapping signals and confirm connectivity. For stereoisomers (e.g., Z/E configurations), NOESY or X-ray crystallography (if crystals are obtainable) provides definitive proof. Computational tools like DFT simulations can also model electronic structures to validate experimental findings .

Advanced Research Questions

Q. How can molecular docking studies predict the bioactivity of this compound derivatives against specific enzyme targets?

- Methodological Answer : Using software like AutoDock Vina, dock this compound derivatives into enzyme active sites (e.g., fungal 14-α-demethylase lanosterol, PDB: 3LD6). Optimize ligand conformations via AMBER force fields and validate binding affinities (ΔG values). Pharmacophore mapping of hydrogen bonds (e.g., with His310 or Leu376 residues) and hydrophobic interactions guides structural modifications for enhanced activity .

Q. What strategies are effective in designing this compound derivatives with enhanced pharmacological activity?

- Methodological Answer : Perform structure-activity relationship (SAR) studies by systematically varying substituents (e.g., methoxy, nitro, or aryl groups at C-3/C-5 positions). For antifungal activity, prioritize derivatives with electron-withdrawing groups that enhance interactions with fungal cytochrome P450 enzymes. Use in vitro MIC assays against Candida albicans or Aspergillus fumigatus to validate potency .

Q. How do reaction conditions influence the stereochemical outcomes in the synthesis of this compound derivatives?

- Methodological Answer : Stereoselectivity depends on solvent polarity and catalyst choice. For example, THF promotes Z-isomer formation in acrylonitrile derivatives (e.g., 15a vs. 15b in ), while ethanol favors E-isomers. Reaction time optimization (e.g., 2–6 hours) minimizes side products. Chiral HPLC (Chiralpak IC column) separates enantiomers for biological testing .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported biological activities of this compound analogs?

- Methodological Answer : Discrepancies may arise from assay variability (e.g., broth microdilution vs. agar diffusion). Standardize protocols using CLSI guidelines and include positive controls (e.g., fluconazole for antifungal assays). Cross-validate results with chemoinformatics tools (e.g., molecular dynamics simulations) to assess target-ligand stability under physiological conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.